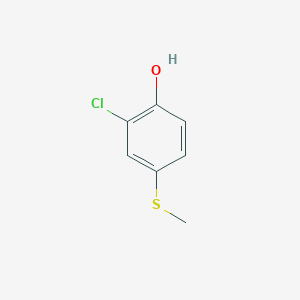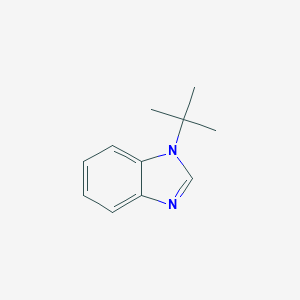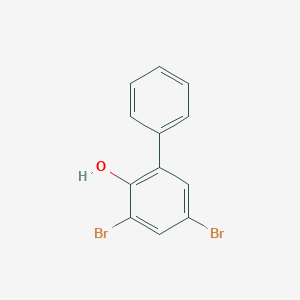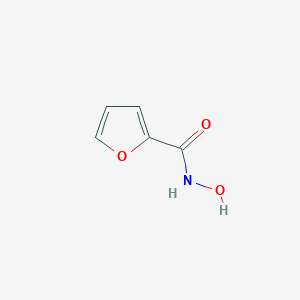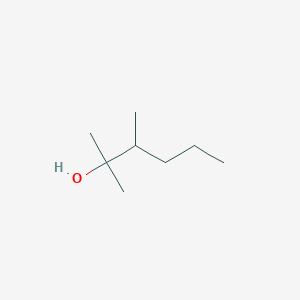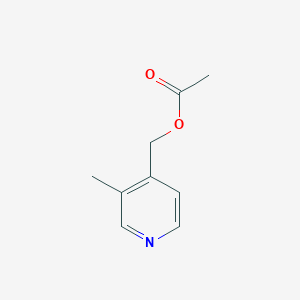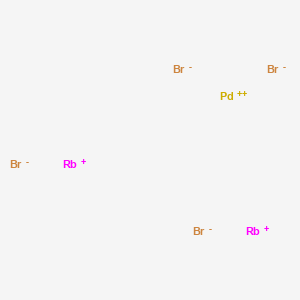
Dirubidium tetrabromopalladate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirubidium tetrabromopalladate(2-) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of dirubidium tetrabromopalladate(2-) is not fully understood. However, it is believed that this compound interacts with specific proteins or enzymes in cells, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dirubidium tetrabromopalladate(2-) has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways. In addition, dirubidium tetrabromopalladate(2-) has been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In normal cells, this compound has been shown to exhibit low toxicity and minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dirubidium tetrabromopalladate(2-) has several advantages and limitations for lab experiments. One advantage is its high solubility in water, which makes it easy to handle and use in experiments. In addition, this compound exhibits high stability and can be stored for long periods without significant degradation. However, one limitation is the high cost of this compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dirubidium tetrabromopalladate(2-). One direction is to study its potential use in the development of new cancer therapies and imaging agents. Another direction is to explore its potential use in the fabrication of electronic devices and other materials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types.
Métodos De Síntesis
Dirubidium tetrabromopalladate(2-) is synthesized by reacting palladium(II) bromide with rubidium bromide in a specific ratio. The reaction is carried out in a solvent such as water or ethanol at a specific temperature and pressure. The resulting compound is a dark red crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Dirubidium tetrabromopalladate(2-) has been studied for its potential applications in various fields such as catalysis, material science, and biomedical research. In catalysis, this compound has been shown to exhibit high catalytic activity in various reactions such as Suzuki-Miyaura coupling and Heck reaction. In material science, dirubidium tetrabromopalladate(2-) has been studied for its potential use in the fabrication of electronic devices due to its unique electrical and optical properties. In biomedical research, this compound has been studied for its potential use in cancer therapy and imaging due to its ability to selectively target cancer cells.
Propiedades
Número CAS |
15654-53-2 |
|---|---|
Nombre del producto |
Dirubidium tetrabromopalladate(2-) |
Fórmula molecular |
Br4PdRb2 |
Peso molecular |
597 g/mol |
Nombre IUPAC |
palladium(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clave InChI |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Otros números CAS |
15654-53-2 |
Sinónimos |
dirubidium tetrabromopalladate(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



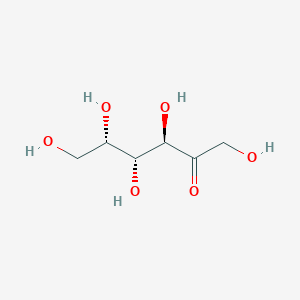
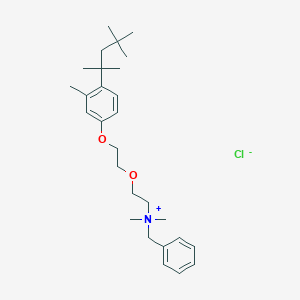
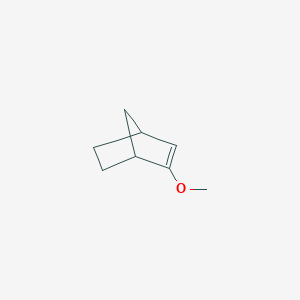
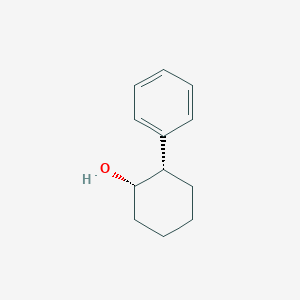
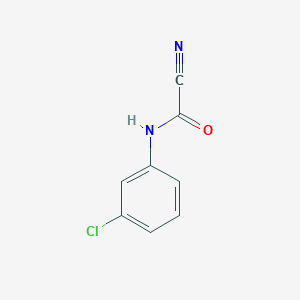
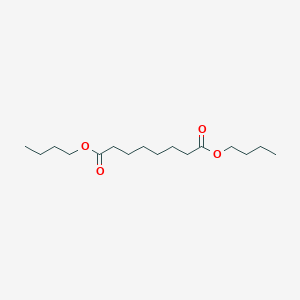
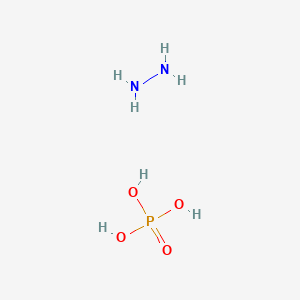
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
